2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid - 1322604-66-9

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

Catalog Number: EVT-2880726
CAS Number: 1322604-66-9
Molecular Formula: C13H14N2O5
Molecular Weight: 278.264
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation: Reacting the anthranilic acid with acetic anhydride to form a benzoxazinone intermediate. []
  • Nucleophilic Substitution: The benzoxazinone intermediate can be reacted with various nucleophiles, like hydrazides, to introduce substituents at the 3-position of the quinazolinone ring. []
Applications
  • Drug Discovery: Quinazolinones are frequently used as scaffolds in drug discovery due to their broad spectrum of biological activities. [, ]

2-Hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid

Compound Description: This compound, denoted as S1 in the research, was synthesized by reacting 6-iodo-2-methylbenzoxazin-4-one with 5-aminosalicylic acid (5-ASA). It served as a precursor for creating various quinazolino peptide derivatives (S1a-e) by coupling with different amino acid ester hydrochlorides, dipeptide, and tripeptide methyl esters. These synthesized compounds were subsequently evaluated for their antibacterial, antifungal, and anthelmintic properties.

Relevance: This compound shares the core quinazolin-4(3H)-one structure with the target compound, 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid. The key structural difference lies in the substitution pattern on the benzene ring of the quinazolinone scaffold. While the target compound possesses dimethoxy substitutions at the 6- and 7-positions, this compound has a hydroxyl group at the 5-position and an iodo substituent at the 6-position. Additionally, a carboxylic acid group is present at the 2-position of the benzene ring in this compound, unlike the acetic acid substituent found in the target compound.

Reference:

N'-((1-(Substituted amino)methyl)-2-oxoindolin-3-ylidene)-4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)benzohydrazide derivatives

Compound Description: This series of compounds (4a-4l) incorporates both quinazolin-4(3H)-one and indolin-2-one moieties. Synthesized from anthranilic acid, they were evaluated for their analgesic, anti-inflammatory, and ulcerogenic properties. Notably, compound 4b within this series demonstrated substantial analgesic (53% and 69% at 10 mg/kg and 20 mg/kg doses, respectively) and anti-inflammatory (47% and 65% at 10 mg/kg and 20 mg/kg doses, respectively) activities. Furthermore, its ulcerogenic index was one-fourth that of reference drugs diclofenac and aspirin.

Relevance: These compounds are structurally related to 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid due to the presence of the 4-oxoquinazolin-3(4H)-yl group within their structure. They highlight the exploration of quinazolinone derivatives for their potential therapeutic benefits, specifically focusing on analgesic and anti-inflammatory activities.

Reference:

N-Aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide compounds

Compound Description: This series of compounds features a 2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide core. Synthesized from 2-methylquinazolin-4(3H)-one and N-aryl-2-chloroacetamides, these compounds demonstrated larvicidal activity against Aedes aegypti mosquito larvae with LC50 values ranging from 2.085 μg/mL to 4.201 μg/mL after 72 h of exposure. Importantly, they exhibited no toxicity towards the non-target organism Diplonychus rusticus, suggesting their potential for environmentally friendly mosquito control.

Relevance: These compounds are structurally analogous to 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, sharing the 2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid core structure. The primary difference lies in the replacement of the carboxylic acid group in the target compound with an N-aryl acetamide moiety in this series. This structural similarity points to the potential for exploring modifications at this position to fine-tune the biological activity of quinazolinone derivatives.

Reference:

Acetic acid derivatives containing a quinazolin-4(3H)-one ring (1–22)

Compound Description: This diverse series of compounds, specifically designed as aldose reductase (AR) inhibitors, all exhibited potent inhibitory activity against the enzyme, surpassing the activity of the reference drug epalrestat. Within this series, compound 19, identified as 2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid, emerged as the most potent inhibitor with a KI value of 61.20 ± 10.18 nM. It demonstrated remarkably low toxicity against normal L929 cells, highlighting its potential as a therapeutic lead for diabetic complications.

Relevance: The compounds in this series, including the highly potent compound 19, share a core quinazolin-4(3H)-one structure with 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid. This series underscores the versatility of the quinazolinone scaffold in medicinal chemistry and its potential for developing various therapeutic agents, particularly for treating metabolic disorders.

Reference:

(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid derivatives

Compound Description: A series of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid derivatives were synthesized from the corresponding hydrazide (2), including Schiff's bases, substituted hydrazides, thiosemicarbazides, and heterocyclic fused compounds.

Relevance: Although not directly containing the quinazolinone core, these compounds are considered related to 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid due to the similar acetic acid side chain and the exploration of analogous chemical modifications on a different heterocyclic scaffold (coumarin). This comparison highlights a broader trend in medicinal chemistry where similar derivatization strategies are employed across different heterocyclic systems to optimize biological activity and explore structure-activity relationships.

Reference:

-Substituted 1-acetoxy-6-acetyl-5,6-dihydro-4H-imidazo[1′,2′:1,6]-pyrimidobenzazepines and analogous mesoionic compounds

Compound Description: This study focused on synthesizing and evaluating the biological activity of 2-substituted 1-acetoxy-6-acetyl-5,6-dihydro-4H-imidazo[1′,2′:1,6]-pyrimidobenzazepines. These compounds were synthesized from N-(6,7-dihydro-5H-pyrimidobenzazepin-4-yl)amino acids through cyclization reactions. The research also included the synthesis and study of related tetracyclic and pentacyclic mesoionic compounds, as well as a tetracyclic mesoionic compound containing a sulfur atom within the structure. These compounds were investigated for their inhibitory activity against collagen-induced aggregation of rabbit blood platelets in vitro. Interestingly, some of the synthesized heterocycles displayed significantly higher potency (two to four times) compared to aspirin.

Relevance: While structurally distinct from 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, the research on these compounds is relevant due to its exploration of the biological activity of fused heterocyclic systems containing nitrogen atoms. The study emphasizes the potential of such complex heterocycles in medicinal chemistry for developing new therapeutics, particularly for their antiplatelet aggregation properties.

Properties

CAS Number

1322604-66-9

Product Name

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

IUPAC Name

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)acetic acid

Molecular Formula

C13H14N2O5

Molecular Weight

278.264

InChI

InChI=1S/C13H14N2O5/c1-7-14-9-5-11(20-3)10(19-2)4-8(9)13(18)15(7)6-12(16)17/h4-5H,6H2,1-3H3,(H,16,17)

InChI Key

DKHNYMMNIPFOIV-UHFFFAOYSA-N

SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)O)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.